3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-(Benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked to a 1,2,4-triazole moiety. The triazole ring is substituted with a benzylthio group at position 5 and a phenethyl group at position 2. Its characterization would rely on techniques such as NMR, IR, mass spectrometry, and X-ray crystallography, as demonstrated for analogous compounds .
Properties
IUPAC Name |
3-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS2/c30-25-29(21-13-7-8-14-22(21)32-25)17-23-26-27-24(31-18-20-11-5-2-6-12-20)28(23)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIBXKRIUWVFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, the process often begins with the preparation of intermediate compounds, which are then subjected to several chemical reactions:
Starting Materials: : The synthesis often begins with commercially available starting materials like benzyl chloride, phenethyl bromide, and various other organic compounds.
Key Reactions: : The compound is typically synthesized through multiple steps involving nucleophilic substitution, cyclization, and condensation reactions.
Reaction Conditions: : Commonly used reaction conditions include the use of polar solvents, moderate to high temperatures, and the presence of catalysts or base agents.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, it is likely that large-scale production would involve optimization of the laboratory synthesis procedures to ensure higher yields and cost-efficiency. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo a variety of chemical reactions such as:
Oxidation: : Potential oxidation of sulfur-containing groups.
Reduction: : Possible reduction of azole rings or other unsaturated groups.
Substitution: : Nucleophilic or electrophilic substitution on aromatic or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation Products: : Corresponding sulfoxides or sulfones.
Reduction Products: : Partially saturated azole derivatives.
Substitution Products: : Varied depending on substituent and position of attack.
Scientific Research Applications
The unique structure of this compound allows it to be used in various scientific research applications:
Chemistry: : Useful as a ligand in coordination chemistry, or as a building block in the synthesis of more complex molecules.
Medicine: : Research on its potential as an antifungal, antibacterial, or anticancer agent.
Industry: : Possible uses in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action for 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one may depend on its specific application:
Molecular Targets: : It may target specific enzymes or receptors.
Pathways Involved: : Could interfere with biochemical pathways involved in cell metabolism or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activity (where available).
Core Heterocycle Variations
Target Compound :
- Core : Benzo[d]thiazol-2(3H)-one linked to a 1,2,4-triazole.
- Substituents : Benzylthio (C₆H₅CH₂S-) at triazole C5; phenethyl (C₆H₅CH₂CH₂-) at triazole N3.
Analogous Compounds :
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (e.g., 4d–4p in ): Core: Benzo[d]thiazol-2(3H)-one linked to 1,3,4-oxadiazole. Substituents: Aryl groups (e.g., 4-tolyl, 4-chlorophenyl) at oxadiazole C4. Key Differences: Replacement of 1,2,4-triazole with oxadiazole reduces nitrogen content and alters electron distribution.
Benzoxazolone/Benzothiazolone Derivatives ():
- Core : Benzo[d]oxazol-2(3H)-one or benzo[d]thiazol-2(3H)-one linked to piperazine.
- Substituents : Alkyl chains and aromatic groups.
- Key Differences : Piperazine linkers introduce basic nitrogen atoms, enhancing solubility and enabling interactions with biological targets like GPCRs. The target compound’s phenethyl group may confer lipophilicity, contrasting with the polar piperazine in these analogs .
Physicochemical Properties
Observations :
- Yield: The target compound’s synthetic yield is unknown, but oxadiazole analogs exhibit moderate to high yields (73.5–90.2%), suggesting efficient cyclization steps .
- Melting Points : Oxadiazole derivatives with halogen substituents (e.g., 4i, 4p) have higher melting points (~170°C) due to increased crystallinity from polar groups. The target compound’s phenethyl group may lower melting points compared to halogenated analogs.
- Spectral Data: The CH₂ group linking the heterocycles in oxadiazole analogs resonates at δ ~5.51, similar to the target compound’s expected CH₂ signal. Aromatic protons in the benzylthio group would likely appear upfield compared to electron-withdrawing substituents (e.g., Cl, NO₂) .
Biological Activity
The compound 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest a wide range of biological activities, particularly in the realms of anticancer, antifungal, and antibacterial properties. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a triazole ring , which is known for its role in various pharmacological activities. The presence of the benzylthio and phenethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors. The benzo[d]thiazole moiety further contributes to its biological profile by providing additional sites for molecular interactions.
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole moieties exhibit diverse biological activities. Here are some key areas of activity for this compound:
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Anticancer Activity
- Compounds with similar structures have been identified as Bcl-2 inhibitory agents, promoting apoptosis in cancer cells. For instance, studies on related triazole derivatives demonstrated sub-micromolar IC50 values against Bcl-2 expressing human cancer cell lines, indicating strong anticancer potential .
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Antifungal Properties
- Triazoles are widely recognized for their antifungal capabilities. The structural attributes of this compound suggest it may inhibit fungal growth through mechanisms similar to those observed in other triazole derivatives.
- Antibacterial Effects
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Bcl-2 inhibition leading to apoptosis | |
| Antifungal | Inhibition of ergosterol synthesis | |
| Antibacterial | Disruption of bacterial cell membrane |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structure Features | IC50 (μM) Against Cancer Cells | Antibacterial Activity |
|---|---|---|---|
| Compound A | Triazole + Benzothiazole | 0.5 | Moderate |
| Compound B | Triazole + Alkyl Substituents | 0.8 | High |
| 3-((5-(benzylthio)-4-phenethyl... | Triazole + Benzothiazole + Phenethyl group | TBD | TBD |
Case Studies
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Case Study on Anticancer Activity
- A study explored the synthesis of various triazole derivatives and their effects on cancer cell lines, revealing that modifications to the triazole structure significantly impacted their efficacy as Bcl-2 inhibitors . The specific incorporation of the phenethyl group in our compound may enhance its potency.
- Case Study on Antibacterial Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
